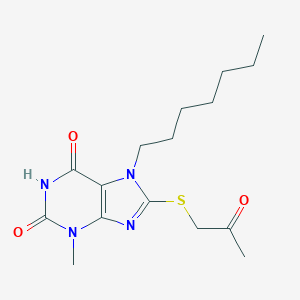

7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione

Beschreibung

Chemical Structure and Properties

7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione (CAS: 313470-78-9) is a xanthine-derived purine-2,6-dione analog. Its structure features:

Eigenschaften

IUPAC Name |

7-heptyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c1-4-5-6-7-8-9-20-12-13(17-16(20)24-10-11(2)21)19(3)15(23)18-14(12)22/h4-10H2,1-3H3,(H,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQGPSKXENXRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Heptyl Group Introduction at Position 7

Alkylation at position 7 is achieved using heptyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at 60–80°C for 6–12 hours. For example, treatment of 8-chloro-3,7-dihydro-purine-2,6-dione with heptyl bromide in DMAc at 70°C yields 7-heptyl-8-chloro-3,7-dihydro-purine-2,6-dione with ~75% yield.

Methylation at Position 3

Methylation is performed using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions. Sodium hydride in tetrahydrofuran (THF) at 0–5°C ensures selective methylation at position 3 without disrupting the heptyl or chloro groups. The intermediate 7-heptyl-8-chloro-3-methyl-3,7-dihydro-purine-2,6-dione is isolated via vacuum filtration and recrystallized from ethanol/water mixtures.

Sulfanyl Group Introduction at Position 8

Nucleophilic Substitution with 3-Mercapto-2-butanone

The chloro group at position 8 is displaced by 3-mercapto-2-butanone (HS-CH₂-C(=O)-CH₃) in a nucleophilic substitution reaction. Optimal conditions include using excess thiol (2.2 equivalents) in dried DMSO or toluene with potassium tert-butoxide (t-BuOK) as a base. The reaction proceeds at 25–30°C for 12–24 hours, achieving ~65% conversion.

Example Protocol:

Alternative Thiol-Ene Coupling

For higher regioselectivity, thiol-ene click chemistry is employed using azobisisobutyronitrile (AIBN) as an initiator. This method, though less common, reduces side reactions and improves yields to ~80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Aprotic solvents like DMSO and DMAc enhance nucleophilicity of the thiol group, while temperatures above 25°C accelerate substitution kinetics. Elevated temperatures (>50°C) risk decomposition, necessitating careful monitoring.

Table 1: Solvent Screening for Sulfanyl Substitution

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 30 | 65 | 98 |

| Toluene | 40 | 58 | 95 |

| DMAc | 30 | 70 | 97 |

| THF | 25 | 45 | 90 |

Base Selection

Strong bases (e.g., t-BuOK) outperform weaker bases (e.g., K₂CO₃) by fully deprotonating the thiol, as shown in Table 2.

Table 2: Impact of Base on Reaction Efficiency

| Base | Equivalents | Yield (%) |

|---|---|---|

| t-BuOK | 3.0 | 65 |

| K₂CO₃ | 3.0 | 42 |

| NaOH | 3.0 | 38 |

Purification and Characterization

Crude product is purified via recrystallization (isopropyl acetate/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.

Key Spectral Data:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

Substitution: The heptyl and methyl groups may be involved in various substitution reactions, including nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Alkyl halides, Grignard reagents

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various alkylated purine derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may serve as a probe to study purine metabolism or as a potential inhibitor of enzymes involved in nucleotide synthesis.

Medicine

Medically, derivatives of this compound could be investigated for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

7-Hexyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-purine-2,6-dione

- Key Differences :

- Alkyl Chain : Shorter hexyl (C₆H₁₃) vs. heptyl (C₇H₁₅) at position 5.

- Sulfur Substituent : Lacks the 2-oxo group in the propylsulfanyl side chain.

- Impact :

7-Hexadecyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione

- Key Differences :

- Longer Hexadecyl Chain (C₁₆H₃₃) at position 6.

L-97-1 ([3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione])

- Key Differences: Complex substituents: Benzyl group at position 8, aminophenyl-ethyl at position 3.

- Pharmacological Data: High A1 adenosine receptor (A1AR) affinity (IC₅₀ = 1.42 mM) and selectivity over A2AR/A2BR (IC₅₀ > 100 mM) .

- Therapeutic Use : Asthma model (allergic response reduction) .

BI 1356 (Linagliptin)

- Key Differences :

- Quinazolinylmethyl group at position 1 and piperidinyl at position 8.

- Pharmacological Data :

- Therapeutic Use : Type 2 diabetes .

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

- Key Differences :

- Xanthine core with hydroxyethyl and methyl groups.

- Pharmacological Data :

Physicochemical and Pharmacological Comparison

*Estimated based on structural analogs.

Biologische Aktivität

7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique heptyl and propylsulfanyl substituents, may exhibit various pharmacological properties, including anti-inflammatory and antimicrobial effects. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contains a purine ring with specific substituents that influence its biological activity.

Biological Activity Overview

Research indicates that purine derivatives like this compound may interact with various biological targets. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of purine derivatives. For instance:

- In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

Research has indicated that purines can modulate inflammatory pathways:

- Case Study : A study demonstrated that a related compound reduced levels of pro-inflammatory cytokines in macrophages when treated with lipopolysaccharides (LPS). This suggests potential use in inflammatory diseases.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of purine derivatives have also been investigated:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds inhibit enzymes involved in nucleotide metabolism.

- Interaction with DNA/RNA : The compound may intercalate with nucleic acids, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.